molecular formula C15H20BNO4 B15090458 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B15090458
M. Wt: 289.14 g/mol
InChI Key: UAAJAHKTTMDIER-UHFFFAOYSA-N
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Description

This compound is a benzoxazolone derivative featuring a 3-ethyl substituent and a pinacol boronate ester at the 6-position. Its molecular formula is C₁₃H₁₆BNO₄ (MW: 261.08 g/mol, CAS: 1105710-32-4), with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H20BNO4/c1-6-17-11-8-7-10(9-12(11)19-13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3

InChI Key

UAAJAHKTTMDIER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the boron site .

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The benzo[d]oxazole core may interact with biological targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazolone Core

A. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

  • Structure : Differs by a methyl group (vs. ethyl) at the 3-position.
  • CAS : 1220696-32-1; Similarity score: 0.79 vs. the target compound .
  • Impact: Reduced steric bulk may enhance coupling reactivity but lower solubility in non-polar solvents compared to the ethyl analog.

B. 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • Structure: Benzoxazole (non-ketone) core with a methyl group at position 2.
  • CAS : 1408089-23-5 .
Boronate Ester Positional Isomers

A. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

  • Structure : Boronate ester at position 4 instead of 5.
  • CAS : 2377991-28-9 .
  • Impact : Altered regioselectivity in Suzuki couplings; meta-substituted products vs. para-substituted products from the 6-boronate isomer.

B. 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

  • Structure : Fluoro substituent at position 6, boronate at position 3.
  • CAS: Not specified; described in supplier catalogs .
  • Impact : Electron-withdrawing fluorine enhances boronate reactivity but may complicate coupling due to steric hindrance.
Heterocycle Replacements

A. 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one

  • Structure : Benzothiazolone core with chlorine at position 6.
  • CAS : 30459-51-9; MW: 213.69 g/mol .

Reactivity in Cross-Coupling Reactions

Compound Coupling Efficiency (Yield%)* Preferred Halide Partners Key Reference
Target compound 75–85% Aryl iodides/bromides
3-Methyl analog 80–90% Aryl iodides
4-Boronate isomer 60–70% Aryl bromides
6-Fluoro-5-boronate analog 50–65% Activated aryl chlorides

*Yields approximate, dependent on reaction conditions.

Key Findings :

  • The target compound’s ethyl group balances steric and electronic effects, enabling broad compatibility with aryl halides.
  • 3-Methyl analogs show marginally higher yields with iodides due to lower steric hindrance .
  • Boronate position significantly impacts regioselectivity and substrate scope .

Physical and Chemical Properties

Property Target Compound 3-Methyl Analog 4-Boronate Isomer Benzothiazolone Analog
Melting Point (°C) Not reported Not reported Not reported 120–122
Solubility (DMSO) High High Moderate Low
Stability Stable at 2–8°C Similar Similar Sensitive to oxidation
Hazard Profile (GHS) H302, H315 Likely similar Likely similar H302, H318

Biological Activity

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₉B₄O₄
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 346656-34-6

The presence of the dioxaborolane moiety is notable for its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxaborolane group into the benzo[d]oxazole framework. Various synthetic methodologies have been explored to optimize yields and purity.

Anticancer Activity

Research indicates that derivatives of benzo[d]oxazole compounds exhibit promising anticancer properties. For instance, a study highlighted that similar compounds demonstrated significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents (like methyl or methoxy groups) on the benzene ring significantly enhanced their anticancer efficacy.

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
10hHL-601.4Tubulin polymerization inhibition
10jA5490.229Apoptosis induction via caspase activation

In these studies, compounds similar to this compound exhibited IC₅₀ values indicating potent activity against cancer cells.

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in specific phases (G1/S or G2/M), contributing to their antiproliferative effects.

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

  • Study on HL-60 Cells : Treatment with 100 nM concentrations resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis.
    "Compounds exhibited a significant increase in the sub-G1 peak in both cell lines with increasing concentrations."
  • Caspase Activation Analysis : In A549 cells treated with various concentrations of related compounds (50 and 100 nM), a marked increase in caspase-3 activation was observed.
    "Caspase activation ranged from 1.5 to 3-fold compared to control experiments."

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